molecular formula C9H5Br2FO2 B13728625 3-(3,4-Dibromo-2-fluorophenyl)acrylic acid

3-(3,4-Dibromo-2-fluorophenyl)acrylic acid

Cat. No.: B13728625
M. Wt: 323.94 g/mol
InChI Key: GVIQUTOCKQODGJ-DUXPYHPUSA-N
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Description

3-(3,4-Dibromo-2-fluorophenyl)acrylic acid is an organic compound with the molecular formula C9H5Br2FO2 It is characterized by the presence of bromine, fluorine, and acrylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dibromo-2-fluorophenyl)acrylic acid typically involves the bromination of 2-fluorophenylacrylic acid. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the aromatic ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dibromo-2-fluorophenyl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted phenylacrylic acids.

Scientific Research Applications

3-(3,4-Dibromo-2-fluorophenyl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dibromo-2-fluorophenyl)acrylic acid involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The acrylic acid moiety can undergo polymerization or act as a ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H5Br2FO2

Molecular Weight

323.94 g/mol

IUPAC Name

(E)-3-(3,4-dibromo-2-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br2FO2/c10-6-3-1-5(2-4-7(13)14)9(12)8(6)11/h1-4H,(H,13,14)/b4-2+

InChI Key

GVIQUTOCKQODGJ-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C(=C1/C=C/C(=O)O)F)Br)Br

Canonical SMILES

C1=CC(=C(C(=C1C=CC(=O)O)F)Br)Br

Origin of Product

United States

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